Guaijaverin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

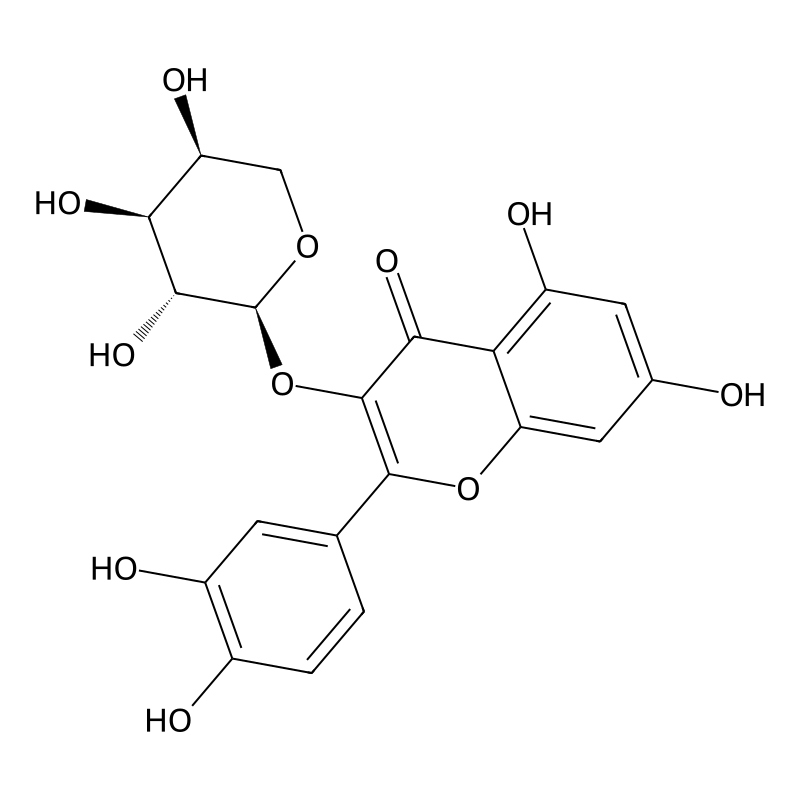

Guaiaverin, also known as Quercetin 3-O-β-L-arabinopyranoside, is a flavonoid found in various plants, including the leaves of guava (Psidium guajava L.) and myrtle (Myrtus communis L.) []. While its primary use is in cough syrups and expectorants due to its ability to loosen mucus, guaiaverin also holds potential in other scientific research areas.

Phytochemical and Analytical Research

Guaiaverin serves as a valuable reference substance in scientific research and analytical laboratories. Its high purity and standardized properties make it ideal for comparative analysis of other compounds with similar structures []. This allows researchers to accurately identify and quantify guaiaverin in various samples, such as plant extracts, food, and beverages [].

Guaijaverin, also known as Quercetin-3-O-alpha-L-arabinoside, is a natural flavonoid compound primarily extracted from the leaves and fruits of Psidium guajava (guava). It has the empirical formula and is classified under polyphenolic compounds. Guaijaverin exhibits a variety of biological activities, contributing to its significance in both traditional medicine and modern pharmacology.

- Hydrolysis: Under acidic conditions, guaijaverin can hydrolyze to yield quercetin and arabinose.

- Oxidation: Guaijaverin can undergo oxidation reactions, which may affect its antioxidant properties.

- Complexation: It can form complexes with metal ions, which may enhance its biological activity.

These reactions contribute to its stability and functionality in various applications.

Guaijaverin has been studied for its diverse biological activities:

- Antioxidant Activity: It exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.

- Antimicrobial Effects: Research has shown that guaijaverin possesses antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

- Antimalarial Activity: Guaijaverin has demonstrated moderate antimalarial activity against Plasmodium falciparum, with an IC50 value of approximately 6.9 μM .

- Anti-inflammatory Properties: It may inhibit the production of pro-inflammatory cytokines, contributing to its potential use in inflammatory conditions.

Guaijaverin can be synthesized through various methods:

- Extraction from Natural Sources: The primary method involves extracting guaijaverin from the leaves of Psidium guajava using solvents like ethanol. The extraction process typically includes:

- Chemical Synthesis: Although less common, synthetic routes have been explored to produce guaijaverin through glycosylation reactions involving quercetin and arabinose derivatives.

Guaijaverin has several applications across different fields:

- Pharmaceuticals: Due to its antioxidant and antimicrobial properties, it is being investigated for use in developing new drugs for treating infections and inflammatory diseases.

- Cosmetics: Its antioxidant capacity makes it a valuable ingredient in skincare products aimed at reducing oxidative damage.

- Food Industry: Guaijaverin can be used as a natural preservative due to its antibacterial properties, enhancing food safety.

Guaijaverin shares structural similarities with other flavonoids, which also exhibit various biological activities. Here are some comparable compounds:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| Quercetin | Flavonol | Antioxidant, anti-inflammatory |

| Rutin | Flavonol glycoside | Antioxidant, vascular protective |

| Kaempferol | Flavonol | Antioxidant, anticancer |

| Apigenin | Flavone | Anti-inflammatory, anticancer |

| Luteolin | Flavone | Antioxidant, anti-allergic |

Uniqueness of Guaijaverin

Guaijaverin is unique due to its specific glycosylation pattern (the presence of an arabinoside moiety), which influences its solubility and bioavailability compared to other flavonoids. This structural characteristic may enhance its efficacy in biological systems while providing distinct pharmacological benefits.

Primary Occurrence in Psidium guajava Leaves

Guaijaverin, chemically identified as quercetin-3-O-alpha-L-arabinopyranoside, represents the 3-O-arabinoside of quercetin and is predominantly found in the leaves of Psidium guajava, commonly known as guava [1]. This flavonoid compound has been established as a major bioactive constituent within the phytochemical profile of guava leaves, where it occurs alongside other quercetin derivatives including avicularin, hyperin, and myricetin [2].

Research has demonstrated that guaijaverin is consistently present in guava leaf extracts obtained through various extraction methodologies [2]. Comprehensive phytochemical analysis of Psidium guajava leaves from different geographical locations has confirmed the reliable occurrence of guaijaverin as a characteristic flavonoid marker [2]. The compound has been successfully isolated from ethanolic extracts of fresh green guava leaves using sophisticated chromatographic techniques, including Sephadex LH-20 column chromatography with reversed-phase thin layer chromatography monitoring [2].

High-performance liquid chromatography coupled to electrospray ionization quadrupole-time-of-flight mass spectrometry analysis of both non-fermented and fermented guava leaves has confirmed the presence of guaijaverin among the predominant phenolic compounds [2]. Mass spectrometry and nuclear magnetic resonance spectroscopy have been employed to elucidate the structural characteristics of guaijaverin isolated from Psidium guajava leaf extracts [2].

| Study Location | Extraction Method | Guaijaverin Detection | Reference |

|---|---|---|---|

| Guangzhou, China | Ethyl acetate fraction | Confirmed presence | [2] |

| Various locations | Methanol extract | Identified via HPLC-MS | [2] |

| Multiple regions | Aqueous extraction | Detected in leaf preparations | [27] |

Presence in Other Plant Species

Beyond its primary occurrence in Psidium guajava, guaijaverin has been documented in several other plant species, demonstrating a broader botanical distribution pattern [3]. Camellia sinensis, the tea plant, has been identified as another significant natural source of guaijaverin [3] [10]. Research investigating the synergistic effects of guaijaverin and epigallocatechin gallate has confirmed the presence of guaijaverin in Camellia sinensis extracts [10] [13].

Bupleurum falcatum represents another plant species where guaijaverin occurrence has been scientifically documented [3] . The compound has been reported in various organisms with available data through comprehensive natural products occurrence databases [3]. The distribution of guaijaverin across different plant families suggests evolutionary conservation of the biosynthetic pathways responsible for quercetin arabinoside formation [12].

The presence of guaijaverin in these diverse plant species indicates that the enzymatic machinery for quercetin 3-O-arabinoside biosynthesis is not unique to the Myrtaceae family but represents a more widespread metabolic capability across different botanical lineages [12]. This broader distribution pattern supports the significance of guaijaverin as an important flavonoid glycoside in plant secondary metabolism [12].

Distribution Patterns Within Plant Tissues

The anatomical distribution of guaijaverin within plant tissues exhibits distinct patterns that reflect specialized accumulation strategies [15]. In Psidium guajava, detailed histochemical analysis has revealed that mature leaves demonstrate substantial flavonoid accumulation in both adaxial and abaxial epidermis, as well as in specialized glandular structures [15]. The distribution patterns show preferential localization in specific tissue types that correlate with protective and metabolic functions [15].

Comparative analysis between mature and immature guava leaves has demonstrated significant differences in flavonoid distribution patterns [15]. Mature leaves exhibit extensive flavonoid deposition throughout epidermal layers, while immature leaves show minimal accumulation in abaxial epidermis with limited overall flavonoid content [15]. This developmental gradient suggests that guaijaverin accumulation is linked to leaf maturation processes and physiological demands [15].

The tissue-specific localization of flavonoids, including guaijaverin, appears to be associated with cellular compartments involved in stress response and protection against environmental challenges [17]. Research has indicated that flavonoid compounds are frequently localized in chloroplast envelopes and associated membrane structures, where they contribute to photoprotection and cellular antioxidant systems [23].

| Tissue Type | Mature Leaves | Immature Leaves | Localization Pattern |

|---|---|---|---|

| Adaxial epidermis | High concentration | Moderate presence | Uniform distribution |

| Abaxial epidermis | High concentration | Minimal presence | Concentrated in glands |

| Glandular structures | Very high | Limited | Specialized accumulation |

| Total flavonoid content | 2610 mg/kg | 2016 mg/kg | Age-dependent variation |

Factors Affecting Natural Concentrations

Environmental factors significantly influence the biosynthesis and accumulation of guaijaverin in plant tissues [18]. Temperature variations have been identified as primary determinants of flavonoid production, with optimal conditions typically occurring within specific temperature ranges [18]. Research has demonstrated that precipitation levels, humidity, and sunshine duration collectively affect the total flavonoid content in plant materials [18].

Seasonal variations represent a major factor influencing guaijaverin concentrations throughout the year [18] [19]. Studies have shown that flavonoid accumulation follows distinct seasonal patterns, with peak concentrations often occurring during specific climatic conditions [18]. The combining conditions of precipitation between 2.0 and 6.6 millimeters, temperatures ranging from 17.5 to 24.1 degrees Celsius, humidity levels of 67.3 to 80.2 percent, and sunshine duration of 3.4 to 5.8 hours have been associated with optimal flavonoid accumulation [18].

Plant maturity stage significantly affects guaijaverin concentrations, with mature plant tissues generally exhibiting higher flavonoid levels compared to younger tissues [15] [27]. Geographic location influences flavonoid production through variations in soil conditions, altitude, and microclimate factors [18]. Stress conditions, including drought, UV radiation exposure, and pathogen pressure, can stimulate increased flavonoid biosynthesis as part of plant defense mechanisms [18] [23].

The optimization of extraction conditions has revealed that specific parameters significantly affect the recovery of guaijaverin from plant materials [29]. Research has demonstrated that ultrasound and microwave-assisted extraction methods yield the highest concentrations of flavonoid compounds, with extraction yields reaching 21.33 percent under optimal conditions [29].

| Environmental Factor | Optimal Range | Effect on Flavonoid Content | Reference |

|---|---|---|---|

| Temperature | 17.5-24.1°C | Enhanced accumulation | [18] |

| Precipitation | 2.0-6.6 mm | Positive correlation | [18] |

| Humidity | 67.3-80.2% | Optimal biosynthesis | [18] |

| Sunshine duration | 3.4-5.8 hours | Increased production | [18] |

Comparative Levels in Different Plant Sources

Quantitative analysis of guaijaverin content across different plant sources reveals significant variations in concentration levels [2] [24]. Psidium guajava leaves consistently demonstrate the highest concentrations of guaijaverin among documented plant sources, establishing guava as the primary natural reservoir for this compound [2]. Chemical composition analysis of Psidium guajava extracts has identified quercetin as comprising 19.305 percent of the total phenolic content, with guaijaverin representing a substantial portion of the quercetin glycoside fraction [24].

Comparative studies using high-performance liquid chromatography analysis have revealed varying guaijaverin concentrations dependent on extraction methodologies and plant source quality [27]. Pharmaceutical preparations containing guava leaf extract have demonstrated quercetin equivalent concentrations ranging from 4.52 to 16.17 milligrams per 100 milliliters, indicating significant variability in bioactive compound content [27].

Research investigating multiple plant species has established that while guaijaverin occurs in Camellia sinensis and Bupleurum falcatum, the concentrations are substantially lower than those found in Psidium guajava [3] [10]. The total phenolic content of aqueous guava leaf extracts has been quantified at 17.02 milligrams per gram of dry extract, with significant portions attributed to flavonoid glycosides including guaijaverin [24].

Analytical methods employing high-performance thin-layer chromatography have demonstrated that guaijaverin recovery rates from standard preparations range from 95.30 to 97.90 percent, indicating reliable quantification methodologies [27]. The comparative analysis of different extraction techniques has revealed that ultrasound and microwave-assisted methods produce the highest total flavonoid content, reaching 23.41 milligrams of quercetin equivalent per milliliter [29].

| Plant Source | Extraction Method | Guaijaverin Content | Total Flavonoid Content | Reference |

|---|---|---|---|---|

| Psidium guajava | Ethanol extraction | High concentration | 23.41 mg QE/ml | [29] |

| Psidium guajava | Aqueous extraction | 17.02 mg GAE/g | Variable | [24] |

| Camellia sinensis | Standard extraction | Moderate levels | Not specified | [10] |

| Bupleurum falcatum | Standard extraction | Lower concentrations | Not specified | [3] |

| Pharmaceutical preparations | Various methods | 4.52-16.17 mg/100ml | Variable | [27] |

The biosynthesis of guaijaverin, chemically known as quercetin 3-O-alpha-L-arabinopyranoside, occurs through the highly conserved flavonoid biosynthetic pathway present in higher plants [1] [2]. This pathway represents one of the most extensively studied secondary metabolic routes in plant biology, beginning with the phenylpropanoid pathway and culminating in the formation of diverse flavonoid compounds.

The flavonoid biosynthetic pathway initiates with the conversion of the amino acid phenylalanine to 4-coumaroyl-CoA through a series of enzymatic reactions involving phenylalanine ammonia-lyase, cinnamate 4-hydroxylase, and 4-coumarate:CoA ligase [3] [4]. The first committed step specific to flavonoid biosynthesis involves chalcone synthase, which catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone [1] [3].

Subsequently, chalcone isomerase converts naringenin chalcone to naringenin, establishing the basic flavanone structure that serves as the precursor for all downstream flavonoid compounds [2] [5]. The pathway then diverges through the action of flavanone 3-hydroxylase, which hydroxylates naringenin at the 3-position to form dihydrokaempferol, a key branch point compound in flavonoid metabolism [1] [2].

For quercetin formation, the pathway requires the sequential action of flavonoid 3′-hydroxylase, which introduces a hydroxyl group at the 3′-position of the B-ring, converting dihydrokaempferol to dihydroquercetin [2] [5]. Flavonol synthase then catalyzes the final step in quercetin aglycone formation by converting dihydroquercetin to quercetin through a 2-oxoglutarate-dependent dioxygenase reaction [1] [2].

Recent investigations have revealed alternative biosynthetic routes, including direct conversion of naringenin to both kaempferol and quercetin by rice flavanone 3-hydroxylase without the traditional requirement for flavonol synthase [5]. This finding demonstrates the complexity and species-specific variations within the flavonoid biosynthetic network.

The regulation of this pathway involves complex transcriptional control mechanisms, particularly through the action of R2R3-MYB transcription factors, basic helix-loop-helix proteins, and WD40 regulatory elements [6] [7]. These regulatory proteins form intricate networks that respond to developmental cues and environmental stimuli, modulating the expression of structural genes throughout the pathway.

Enzymatic Glycosylation Mechanisms

The formation of guaijaverin from quercetin involves sophisticated enzymatic glycosylation mechanisms that specifically transfer arabinose residues to the quercetin aglycone. This process represents a critical modification step that dramatically alters the physicochemical properties, bioavailability, and biological activity of the parent flavonoid compound [8] [9].

Glycosylation reactions in plants are primarily catalyzed by members of the UDP-glycosyltransferase family 1, which demonstrate remarkable diversity in substrate specificity and regioselectivity [10] [9]. These enzymes utilize activated sugar donors, typically in the form of UDP-sugar nucleotides, to transfer carbohydrate moieties to specific hydroxyl groups on flavonoid acceptor molecules.

For guaijaverin biosynthesis, the key enzymatic step involves the transfer of arabinose from UDP-arabinofuranose to the 3-position hydroxyl group of quercetin [11] [12]. This reaction exhibits strict regioselectivity, as demonstrated by kinetic analyses showing that glycosyltransferases can discriminate between the multiple hydroxyl groups present on the quercetin molecule [10].

Detailed kinetic studies using model glycosyltransferases such as UGT74F1 and UGT74F2 from Arabidopsis thaliana have revealed the molecular determinants of regiospecificity in flavonoid glycosylation [10]. These investigations demonstrated that single amino acid modifications, particularly at position 142 in UGT74F1, can dramatically alter the regioselectivity profile, enabling preferential glycosylation at the 4′-hydroxyl position rather than the typical 3-position modification.

The glycosylation mechanism involves a sequential ordered reaction where the UDP-sugar donor binds first, followed by the flavonoid acceptor [10] [9]. This binding sequence facilitates the nucleophilic attack by the acceptor hydroxyl group on the anomeric carbon of the sugar donor, resulting in the formation of the glycosidic bond with retention of stereochemistry.

Structural studies have revealed that glycosyltransferases possess two distinct binding domains: a highly conserved C-terminal domain that binds the UDP-sugar donor and a more variable N-terminal domain that determines acceptor specificity [10] [13]. The interface between these domains forms the active site where the glycosyl transfer reaction occurs.

Recent advances in protein engineering have enabled the development of enhanced glycosyltransferases with improved catalytic efficiency and altered substrate specificity [14] [15]. These engineered enzymes demonstrate potential for biotechnological applications in the production of specific flavonoid glycosides, including guaijaverin and related compounds.

Molecular Genetics of Guaijaverin Production

The molecular genetic basis of guaijaverin production involves complex regulatory networks that control both the flavonoid biosynthetic pathway and the specialized arabinose glycosylation machinery. Understanding these genetic mechanisms provides insights into the natural variation in guaijaverin content across plant species and cultivars, particularly within Psidium guajava where this compound was first identified [16] [17].

Genomic analyses of guava cultivars have revealed significant genetic diversity underlying flavonoid metabolism, with multiple single nucleotide polymorphisms identified in key biosynthetic genes [18]. These genetic variations contribute to the observed differences in secondary metabolite profiles among different guava genotypes, including variations in guaijaverin content and related flavonoid compounds.

The regulatory architecture governing guaijaverin biosynthesis involves hierarchical transcriptional control mechanisms centered on MYB-bHLH-WD40 transcriptional complexes [6] [7]. These regulatory modules specifically control the expression of structural genes in the flavonoid pathway, with different combinations of transcription factors directing metabolic flux toward specific flavonoid end products.

Research on flavonoid regulation has identified key transcription factors that influence quercetin biosynthesis, including AtMYB11, AtMYB12, and AtMYB111 in Arabidopsis, which specifically activate early biosynthetic genes without affecting late pathway enzymes [7] [19]. These regulatory proteins bind to specific cis-acting elements in the promoter regions of target genes, facilitating coordinated expression of the biosynthetic machinery.

Post-transcriptional regulation also plays important roles in guaijaverin production, with microRNAs such as miR858 targeting MYB transcription factors that regulate flavonol biosynthesis [7]. This regulatory layer provides additional control over metabolic flux and enables fine-tuning of flavonoid production in response to developmental and environmental signals.

Comparative genomic studies have revealed that the genetic machinery for arabinose metabolism shows considerable conservation across plant species, with UDP-arabinopyranose mutase genes identified in diverse taxa from green algae to higher plants [20] [21]. This conservation suggests that the capacity for arabinose-containing compound biosynthesis represents an ancient metabolic capability that has been maintained throughout plant evolution.

The molecular genetics of UDP-sugar metabolism, particularly the pathways leading to UDP-arabinofuranose formation, involves multiple enzymatic steps encoded by distinct gene families [22] [20]. Key genes include those encoding UDP-xylose 4-epimerase, UDP-arabinopyranose mutase, and UDP-arabinofuranose transporters, each contributing essential functions to the overall biosynthetic process.

Metabolic Engineering Approaches for Production

Metabolic engineering strategies for enhanced guaijaverin production have emerged as promising approaches for increasing the availability of this bioactive compound for pharmaceutical and nutraceutical applications. These approaches leverage advances in synthetic biology, protein engineering, and systems biology to optimize biosynthetic pathways and improve production yields [12] [23] [24].

One of the most successful metabolic engineering strategies involves the heterologous expression of plant glycosyltransferases in microbial hosts, particularly Escherichia coli and Saccharomyces cerevisiae [12] [23]. These systems offer advantages including rapid growth, genetic tractability, and the ability to achieve high cell densities for compound production.

Engineering of UDP-sugar biosynthetic pathways represents a critical component of successful metabolic engineering approaches [12] [23] [24]. The natural biosynthesis of UDP-arabinofuranose involves multiple enzymatic steps, including the conversion of UDP-glucose to UDP-glucuronic acid, subsequent decarboxylation to UDP-xylose, epimerization to UDP-arabinopyranose, and finally mutase-catalyzed conversion to UDP-arabinofuranose [22] [20].

Recent developments have demonstrated the successful construction of complete UDP-arabinose regeneration systems in microbial hosts [25]. These systems incorporate sucrose synthase for UDP-glucose regeneration, UDP-glucose dehydrogenase for UDP-glucuronic acid formation, UDP-glucuronic acid decarboxylase for UDP-xylose production, and UDP-glucose 4-epimerase for the final conversion to UDP-arabinose.

Protein engineering approaches have focused on optimizing glycosyltransferase enzymes for improved catalytic efficiency and substrate specificity [14] [10] [15]. Site-directed mutagenesis studies have identified key amino acid residues that determine regioselectivity and substrate preferences, enabling the development of engineered enzymes with enhanced performance characteristics.

Multi-enzyme cascade systems represent another promising approach for guaijaverin production, allowing for the integration of multiple biosynthetic steps in single reaction vessels [26] [11]. These systems can achieve high conversion efficiencies while minimizing the accumulation of unwanted byproducts and reducing the overall complexity of downstream purification processes.

Stepwise synthesis strategies have proven particularly effective for the production of complex flavonoid glycosides, including guaijaverin and related bisglycosides [11]. These approaches involve sequential glycosylation reactions using different glycosyltransferases and UDP-sugar donors, enabling the precise control of regioselectivity and stereochemistry.

The optimization of fermentation conditions and culture media represents an important aspect of metabolic engineering for flavonoid production [26] [23]. Factors such as carbon source selection, nitrogen availability, pH control, and oxygen transfer rates significantly influence both cell growth and metabolite production in engineered microbial systems.

Recent advances in metabolic flux analysis and systems biology approaches have provided deeper insights into the regulatory mechanisms controlling flavonoid biosynthesis [6] [27]. These studies have identified potential bottlenecks in biosynthetic pathways and suggested strategies for metabolic network optimization to enhance product yields.

The integration of computational design tools with experimental validation has accelerated the development of improved biosynthetic systems for guaijaverin production. Machine learning approaches and protein design algorithms show promise for predicting optimal enzyme variants and pathway configurations, reducing the time and resources required for empirical optimization.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

Other CAS

30370-87-7